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Introduction
NMS-293 (also known as NMS-03305293) is a potent and highly selective inhibitor of Poly

(ADP-ribose) polymerase 1 (PARP-1), a key enzyme involved in DNA repair. Its mechanism of

action is based on the concept of synthetic lethality, where in cancers with deficiencies in other

DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP-1 leads to

cancer cell death.[1][2] What distinguishes NMS-293 is its high selectivity for PARP-1 over

PARP-2 and its unique "non-trapping" mechanism, which is designed to reduce toxicity to

healthy cells.[3] Furthermore, NMS-293 is brain-penetrant, making it a promising candidate for

the treatment of brain tumors and metastases.[4][5]

These application notes provide a detailed overview of the clinical trial design and methodology

for NMS-293, summarizing key preclinical and clinical data. Detailed protocols for relevant

preclinical experiments are also included to facilitate further research and development.

Preclinical Data Summary
NMS-293 has demonstrated a favorable preclinical profile, characterized by high potency,

selectivity, and desirable pharmacokinetic properties.

Table 1: Preclinical Profile of NMS-293
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Parameter Value/Observation Reference

Mechanism of Action
Potent and selective PARP-1

inhibitor; "non-trapping"
[1][6]

Selectivity
>200-fold selective for PARP-1

over PARP-2
[1][7]

Cellular Activity
Inhibits PAR synthesis with a

single-digit nanomolar IC50
[1]

In Vitro Efficacy

Selectively active in tumor cell

lines with homologous

recombination deficiencies

(e.g., BRCA, PTEN mutated)

[1]

In Vivo Efficacy

- Complete tumor regression in

BRCA-mutated breast cancer

xenograft models.[1][2]-

Synergistic efficacy with

temozolomide (TMZ) in

glioblastoma mouse models.[4]

[1][2][4]

Pharmacokinetics (Rodents)

- Excellent oral bioavailability-

Low clearance- High metabolic

stability

[1][2]

Brain Penetration (Rats &

Mice)
Brain-to-plasma ratio of 4-10 [6]

Clinical Trial Design and Methodology
NMS-293 is currently being evaluated in several Phase 1 and Phase 2 clinical trials, both as a

monotherapy and in combination with other anti-cancer agents.

Phase 1 Monotherapy Study (PARPA-293-001 /
NCT04182516)
This Phase 1, first-in-human, open-label, multicenter, dose-escalation study was designed to

assess the safety, tolerability, and preliminary antitumor activity of NMS-293 as a single agent.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 14 Tech Support

https://synapse.patsnap.com/article/advancements-in-targeted-cancer-therapy-the-potential-of-nms-p293-a-selective-parp-1-inhibitor
https://www.researchgate.net/publication/376155511_Abstract_LB_A12_Initial_results_from_2_Phase_I_studies_of_NMS-03305293_a_selective_PARP1_inhibitor
https://synapse.patsnap.com/article/advancements-in-targeted-cancer-therapy-the-potential-of-nms-p293-a-selective-parp-1-inhibitor
https://www.researchgate.net/publication/305665778_Abstract_1223_NMS-P293_a_novel_potent_and_selective_PARP-1_inhibitor_with_high_antitumor_efficacy_and_tolerability
https://synapse.patsnap.com/article/advancements-in-targeted-cancer-therapy-the-potential-of-nms-p293-a-selective-parp-1-inhibitor
https://synapse.patsnap.com/article/advancements-in-targeted-cancer-therapy-the-potential-of-nms-p293-a-selective-parp-1-inhibitor
https://synapse.patsnap.com/article/advancements-in-targeted-cancer-therapy-the-potential-of-nms-p293-a-selective-parp-1-inhibitor
https://assets.thermofisher.cn/TFS-Assets/LSG/brochures/selectscreen-cell-based-pathway-profiling-service.pdf
https://www.nmsgroup.it/nerviano-medical-sciences-to-present-preliminary-phase-1-parp1-selective-inhibitor-data-at-the-35th-aacr-nci-eortc-international-conference-on-molecular-targets-and-cancer-therapeutics/
https://synapse.patsnap.com/article/advancements-in-targeted-cancer-therapy-the-potential-of-nms-p293-a-selective-parp-1-inhibitor
https://assets.thermofisher.cn/TFS-Assets/LSG/brochures/selectscreen-cell-based-pathway-profiling-service.pdf
https://www.nmsgroup.it/nerviano-medical-sciences-to-present-preliminary-phase-1-parp1-selective-inhibitor-data-at-the-35th-aacr-nci-eortc-international-conference-on-molecular-targets-and-cancer-therapeutics/
https://synapse.patsnap.com/article/advancements-in-targeted-cancer-therapy-the-potential-of-nms-p293-a-selective-parp-1-inhibitor
https://assets.thermofisher.cn/TFS-Assets/LSG/brochures/selectscreen-cell-based-pathway-profiling-service.pdf
https://www.researchgate.net/publication/376155511_Abstract_LB_A12_Initial_results_from_2_Phase_I_studies_of_NMS-03305293_a_selective_PARP1_inhibitor
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682837?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[8]

Patient Population: Adult patients with selected advanced/metastatic, relapsed/refractory

solid tumors who have exhausted standard treatment options. This included patients with

HER2-negative breast cancer, epithelial ovarian cancer, castration-resistant prostate cancer,

and pancreatic cancer.[8][9]

Treatment Regimen: NMS-293 administered orally, with doses ranging from 20 mg once

daily (QD) to 160 mg twice daily (BID) for 21 or 28 days in 28-day cycles.[5]

Primary Objectives: To determine the maximum tolerated dose (MTD) and the recommended

Phase 2 dose (RP2D).

Status: Terminated. The sponsor decided to shift development towards combination

therapies.[8]

Phase 1/2 Combination Study with Temozolomide
(PARPA-293-002 / NCT04910022)
This is a multicenter, open-label, single-arm Phase 1/2 study evaluating the safety and efficacy

of NMS-293 in combination with temozolomide (TMZ).[10]

Patient Population:

Phase 1: Adult patients with recurrent diffuse gliomas.[5]

Phase 2: Adult patients with isocitrate dehydrogenase (IDH) wild-type glioblastoma at first

relapse.[10]

Treatment Regimen:

Phase 1 (Dose Escalation): NMS-293 administered orally (QD or BID) on days 1-7 in

combination with TMZ (150 mg/m²) on days 1-5 of a 28-day cycle.[5]

Phase 2: NMS-293 at the RP2D in combination with TMZ.

Primary Objectives:
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Phase 1: To determine the MTD and RP2D of the combination.[11]

Phase 2: To evaluate the anti-tumor efficacy of the combination.

Status: Active, not recruiting.[10]

Phase 1 Combination Study with Temozolomide in Small
Cell Lung Cancer (PARPA-293-004 / NCT06931626)
This open-label, single-arm Phase 1 trial is designed to evaluate NMS-293 in combination with

temozolomide in patients with relapsed Small Cell Lung Cancer (SCLC).[8][12]

Patient Population: Approximately 10 patients with relapsed SCLC who have progressed

after platinum-based chemotherapy and immunotherapy.[8]

Treatment Regimen: NMS-293 (100 mg BID) on days 1-28 and TMZ (150 mg/m²) on days 1-

5 of a 28-day cycle.[12]

Primary Objectives: To assess the safety and preliminary anti-tumor activity of the

combination.[8]

Phase 1 Combination Study with Topotecan in Ovarian
Cancer (PARPA-293-003)
This Phase 1 study will evaluate NMS-293 in combination with topotecan for BRCA wild-type

ovarian cancer.[13]

Clinical Data Summary
Initial results from the Phase 1 studies were presented at the AACR-NCI-EORTC International

Conference on Molecular Targets and Cancer Therapeutics in 2023.[4][7]

Table 2: Summary of Initial Phase 1 Clinical Trial Results
(Data cut-off: 02-AUG-23)
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Trial ID Treatment Key Findings Reference

PARPA-293-001

(NCT04182516)

NMS-293

Monotherapy

Safety:- Maximum

Tolerated Dose (MTD)

identified as 100 mg

BID for 28 days on a

28-day cycle.[5][14]-

Most frequent any-

grade treatment-

related adverse

events (TRAEs)

(≥10%): reversible

QTcF prolongation,

nausea, asthenia,

decreased appetite,

and vomiting (mainly

mild/moderate).

[5]Pharmacokinetics:-

Half-life of

approximately 5 to 13

hours.[5]

[5][14]

PARPA-293-002

(NCT04910022)

NMS-293 +

Temozolomide

Safety:- No dose-

limiting toxicities

(DLTs) reported as of

the cut-off date.[15]-

No Grade ≥3 TRAEs

reported.[5]- Most

frequent any-grade

TRAEs (≥10%):

nausea, fatigue,

vomiting, decreased

appetite, and

decreased platelet

count (mainly Grade

1).[5]- No dose-

dependent trends of

myelosuppression

[5][15]
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observed.[5]Efficacy

(in 14 evaluable

recurrent glioma

patients):- 1 confirmed

partial response (PR)

in a glioblastoma

patient (duration 7.6+

weeks).[5]- 1

unconfirmed PR in a

grade 3 IDH-mutant

astrocytoma patient

with ongoing tumor

shrinkage at 16.1+

weeks.[5]- 1

glioblastoma patient

had complete

radiological

disappearance of

enhancing non-target

lesions.[5]

Signaling Pathway and Experimental Workflow
Diagrams
NMS-293 Mechanism of Action in Homologous
Recombination Deficient (HRD) Cancer Cells
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NMS-293 Signaling Pathway
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Caption: NMS-293 inhibits PARP-1, leading to cell death in HRD cancers.

General Experimental Workflow for Preclinical
Evaluation of NMS-293
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Preclinical Evaluation Workflow
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Caption: Workflow for preclinical assessment of NMS-293.
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Protocol 1: PARP-1 and PARP-2 Enzyme Inhibition
Assay
Objective: To determine the in vitro inhibitory activity of NMS-293 against PARP-1 and PARP-2

enzymes.

Materials:

Recombinant human PARP-1 and PARP-2 enzymes

Histone H1

Biotinylated NAD+

Streptavidin-coated plates

Anti-poly(ADP-ribose) (PAR) antibody

HRP-conjugated secondary antibody

TMB substrate

Plate reader

Method:

Coat streptavidin-coated plates with biotinylated NAD+.

Add a reaction mixture containing PARP-1 or PARP-2 enzyme, histone H1, and varying

concentrations of NMS-293.

Initiate the reaction by adding NAD+.

Incubate to allow for PARylation of histone H1.

Wash the plates to remove unbound reagents.

Add anti-PAR antibody, followed by HRP-conjugated secondary antibody.
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Add TMB substrate and measure the absorbance at the appropriate wavelength.

Calculate the IC50 values for PARP-1 and PARP-2 inhibition.

Protocol 2: Cellular PARylation Assay
Objective: To assess the ability of NMS-293 to inhibit PAR synthesis in cells.

Materials:

Cancer cell line (e.g., HeLa)

NMS-293

Hydrogen peroxide (H₂O₂)

Lysis buffer

Anti-PAR antibody

Fluorescently labeled secondary antibody

High-content imaging system

Method:

Seed cells in a multi-well plate and allow them to adhere.

Treat the cells with varying concentrations of NMS-293 for a specified period.

Induce DNA damage and stimulate PARP activity by treating with H₂O₂.

Fix and permeabilize the cells.

Incubate with anti-PAR antibody, followed by a fluorescently labeled secondary antibody.

Acquire images using a high-content imaging system and quantify the fluorescence intensity

of PAR.
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Determine the IC50 value for the inhibition of cellular PARylation.

Protocol 3: Cell Viability Assay in Homologous
Recombination Deficient (HRD) and Proficient Cell Lines
Objective: To evaluate the selective anti-proliferative effect of NMS-293 on HRD cancer cells.

Materials:

HRD (e.g., BRCA1-mutant) and HR-proficient cancer cell lines

NMS-293

Cell culture medium and supplements

Cell viability reagent (e.g., CellTiter-Glo®)

Luminometer

Method:

Seed both HRD and HR-proficient cells in separate multi-well plates.

Treat the cells with a range of concentrations of NMS-293.

Incubate for a period sufficient to observe effects on cell proliferation (e.g., 72 hours).

Add the cell viability reagent to each well.

Measure luminescence to determine the number of viable cells.

Calculate the GI50 (concentration for 50% growth inhibition) for each cell line and compare

the sensitivity of HRD versus HR-proficient cells.

Protocol 4: Human Tumor Xenograft Model in Mice
Objective: To assess the in vivo anti-tumor efficacy of NMS-293.

Materials:
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Immunocompromised mice (e.g., nude or SCID)

HRD human cancer cell line (e.g., MDA-MB-436, BRCA1-mutant)

NMS-293 formulated for oral administration

Calipers for tumor measurement

Method:

Subcutaneously implant the human cancer cells into the flank of the mice.

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

Randomize the mice into vehicle control and NMS-293 treatment groups.

Administer NMS-293 orally at the desired dose and schedule.

Measure tumor volume and body weight regularly (e.g., twice weekly).

Continue treatment for a specified duration or until tumors in the control group reach a

predetermined size.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

pharmacodynamic markers).

Compare the tumor growth inhibition between the treated and control groups.

Conclusion
NMS-293 is a promising PARP-1 selective inhibitor with a unique non-trapping mechanism and

the ability to penetrate the blood-brain barrier. Preclinical data have demonstrated its potent

and selective anti-tumor activity, particularly in cancers with homologous recombination

deficiencies. Early-phase clinical trials have shown that NMS-293 is well-tolerated, both as a

monotherapy and in combination with temozolomide, and has shown encouraging signs of

clinical activity in difficult-to-treat cancers like recurrent glioma. The detailed protocols provided

herein are intended to support further investigation into the therapeutic potential of NMS-293

and similar agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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